molecular formula C11H11FO2 B8610534 2-(4-Fluorophenyl)pent-4-enoic acid CAS No. 51230-93-4

2-(4-Fluorophenyl)pent-4-enoic acid

Cat. No. B8610534
M. Wt: 194.20 g/mol
InChI Key: CEQNEYUDSZNILN-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step AA (1): NaHMDS (1.0 M in THF, 46.7 mL, 46.7 mmol) was added to a stirred solution of 2-(4-fluorophenyl)acetic acid (3.6 g, 23.4 mmol) in THF (50 mL) at 0° C. The resulting mixture was stirred for 20 min at 0° C. and neat 3-bromoprop-1-ene (2.02 mL, 23.4 mmol) was added. The mixture was allowed to warm to rt. After 16 hr, the reaction was quenched with water (3 mL). The crude mixture was concentrated in vacuo. Aqueous NaOH (1 M, 150 mL) was added to the residue and the resulting mixture was extracted with Et2O (2×100 mL). The basic layer was acidified with aqueous HCl (1 M, 200 mL) and the resulting solution was extracted with Et2O (2×100 mL). The combined organic layers from the acidic extraction were washed with mixture of brine/1N HCl/sodium sulfite, dried (MgSO4), filtered, and concentrated in vacuo. The residue was dissolved in toluene (˜50 mL) and left to sit at rt for 3 days. A white solid was collected by vacuum filtration. The solid was dried under high vacuum to afford 2-(4-fluorophenyl)pent-4-enoic acid (2.03 g, 10.1 mmol, 43% yield) as an off-white crystalline solid. 1H NMR (500 MHz, chloroform-d) δ ppm 7.28-7.34 (m, 2 H) 6.99-7.07 (m, 2 H) 5.71 (dddd, J=17.09, 10.22, 6.87, 6.71 Hz, 1 H) 5.08 (dd, J=17.09, 1.53 Hz, 1 H) 5.01-5.05 (m, 1 H) 3.65 (t, J=7.63 Hz, 1 H) 2.75-2.87 (m, 1 H) 2.52 (dt, J=14.27, 7.06 Hz, 1 H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.Br[CH2:23][CH:24]=[CH2:25]>C1COCC1>[F:11][C:12]1[CH:13]=[CH:14][C:15]([CH:18]([CH2:25][CH:24]=[CH2:23])[C:19]([OH:21])=[O:20])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
46.7 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.02 mL
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
WAIT
Type
WAIT
Details
After 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Aqueous NaOH (1 M, 150 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with Et2O (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with Et2O (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers from the acidic extraction
WASH
Type
WASH
Details
were washed with mixture of brine/1N HCl/sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (˜50 mL)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to sit at rt for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
A white solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.1 mmol
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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